molecular formula C10H11Br2NO2 B3091932 Ethyl 2-(4-amino-3,5-dibromophenyl)acetate CAS No. 122063-99-4

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate

Cat. No. B3091932
CAS RN: 122063-99-4
M. Wt: 337.01 g/mol
InChI Key: VFLXFLRILBFZFH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is an organic compound with the molecular formula C10H11Br2NO2 . It has a molecular weight of 337.01 g/mol .


Molecular Structure Analysis

The InChI code for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is 1S/C10H11Br2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Ethyl 2-(4-amino-3,5-dibromophenyl)acetate could potentially be used in the synthesis of these thiophene derivatives.

Anti-Inflammatory Applications

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines have been reported . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Ethyl 2-(4-amino-3,5-dibromophenyl)acetate could potentially be used in the synthesis of these pyrimidines.

Antiviral Applications

7-Ethoxy-1-methyl-4, 9-dihydro-3 H -pyrido [3, 4- b ]indole derivatives were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds . Ethyl 2-(4-amino-3,5-dibromophenyl)acetate could potentially be used in the synthesis of these antiviral compounds.

Material Science Applications

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . Ethyl 2-(4-amino-3,5-dibromophenyl)acetate could potentially be used in the synthesis of these materials.

Industrial Chemistry Applications

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Ethyl 2-(4-amino-3,5-dibromophenyl)acetate could potentially be used in the synthesis of these inhibitors.

Organic Field-Effect Transistors (OFETs) Applications

Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors (OFETs) . Ethyl 2-(4-amino-3,5-dibromophenyl)acetate could potentially be used in the synthesis of these transistors.

properties

IUPAC Name

ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLXFLRILBFZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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